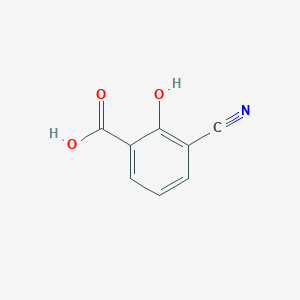

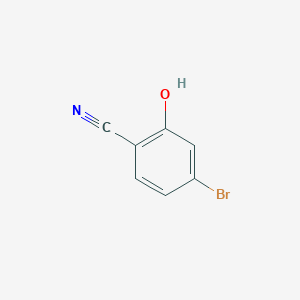

3-Cyano-2-hydroxybenzoic acid

説明

3-Cyano-2-hydroxybenzoic acid is a chemical compound with the molecular formula C8H5NO3 and a molecular weight of 163.13 . It is a solid substance and is often used in research and development .

Molecular Structure Analysis

The molecular structure of 3-Cyano-2-hydroxybenzoic acid consists of a benzoic acid core with a cyano group (CN) and a hydroxy group (OH) attached . The exact positions of these groups on the benzene ring can influence the properties of the molecule .科学的研究の応用

Medicine: Antimicrobial and Anti-inflammatory Applications

3-Cyano-2-hydroxybenzoic acid, as part of the hydroxybenzoic acid family, has been studied for its potential antimicrobial and anti-inflammatory properties . These compounds have been shown to inhibit the growth of various bacterial strains and reduce inflammation in animal models, which could lead to applications in wound healing and treatment of infections.

Agriculture: Herbicide Development

Research has indicated that cyanobenzoic acids can affect the growth of plants, suggesting a potential use in developing new herbicides . By inhibiting seed germination and root growth, these compounds could be tailored to target specific weeds without affecting crops.

Cosmetic Industry: Skin Care Ingredients

In the cosmetic industry, hydroxybenzoic acids are valued for their antioxidant properties . 3-Cyano-2-hydroxybenzoic acid could be used in skin care products to protect against environmental damage and improve skin health.

Environmental Science: Plant Growth Regulation

Studies have explored the role of hydroxybenzoic acids in plant growth and development . 3-Cyano-2-hydroxybenzoic acid could be used to regulate plant growth, which is crucial for maintaining ecological balance and improving agricultural practices.

Food Industry: Preservative and Antioxidant

Phenolic compounds like 3-Cyano-2-hydroxybenzoic acid are known for their antioxidant properties, making them suitable as preservatives in the food industry to extend shelf life and maintain nutritional quality .

Materials Science: Synthesis of Advanced Materials

The chemical structure of 3-Cyano-2-hydroxybenzoic acid allows it to be a building block in the synthesis of advanced materials. Its properties can be harnessed to create polymers and coatings with specific characteristics for industrial applications .

Biotechnology: Production of Value-Added Compounds

The compound’s potential in biotechnological applications is being explored, particularly in the production of value-added compounds for various industries, including food, pharmaceuticals, and cosmetics .

Analytical Chemistry: Reagent for Detection

In analytical chemistry, derivatives of hydroxybenzoic acids are used as reagents for detecting metals and other ions. 3-Cyano-2-hydroxybenzoic acid could be developed into a sensitive reagent for analytical purposes .

Safety and Hazards

3-Cyano-2-hydroxybenzoic acid is classified with the signal word “Warning” and is associated with hazard statement H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing its dust, mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

将来の方向性

作用機序

Target of Action

The primary target of 3-Cyano-2-hydroxybenzoic acid is the human glucagon receptor (hGluR) . This receptor plays a crucial role in glucose metabolism and homeostasis. The compound acts as a potent noncompetitive antagonist of the hGluR .

Mode of Action

3-Cyano-2-hydroxybenzoic acid interacts with its target, the hGluR, by binding to it and inhibiting its function . This interaction results in the inhibition of glucagon-stimulated glucose production .

Biochemical Pathways

It is known that the compound’s antagonistic action on the hglur can affect glucose metabolism

Pharmacokinetics

It has been reported that the compound has low in vitro metabolic turnover , suggesting it may have good bioavailability

Result of Action

The molecular and cellular effects of 3-Cyano-2-hydroxybenzoic acid’s action primarily involve the inhibition of glucagon-stimulated glucose production . This can potentially lead to a decrease in blood glucose levels, which could be beneficial in the management of conditions such as diabetes.

特性

IUPAC Name |

3-cyano-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-3,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXONTGXEHMEGFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901308381 | |

| Record name | 3-Cyano-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyano-2-hydroxybenzoic acid | |

CAS RN |

67127-84-8 | |

| Record name | 3-Cyano-2-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67127-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyano-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Diphenylmethyl)amino]propan-1-ol](/img/structure/B1282080.png)

![1,3-Bis[(di-tert-butylphosphino)oxy]benzene](/img/structure/B1282091.png)